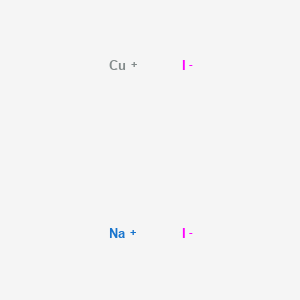
Sodium;copper(1+);diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;copper(1+);diiodide is an inorganic compound composed of sodium, copper in the +1 oxidation state, and iodide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;copper(1+);diiodide can be synthesized through various methods. One common approach involves the reaction of copper(I) iodide with sodium iodide in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;copper(1+);diiodide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the +1 oxidation state can participate in redox reactions, where it may be oxidized to copper(II) or reduced to metallic copper.
Substitution Reactions: The iodide ions in the compound can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield copper(II) iodide, while substitution reactions can produce various copper halide complexes.
Aplicaciones Científicas De Investigación
Sodium;copper(1+);diiodide has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and optical sensors.
Chemistry: It serves as a precursor for synthesizing other copper-containing compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism by which sodium;copper(1+);diiodide exerts its effects involves the interaction of copper ions with target molecules. Copper ions can participate in redox reactions, influencing the oxidation state of other species and facilitating various chemical transformations. The iodide ions may also play a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
Sodium;copper(1+);diiodide can be compared with other copper halides, such as copper(I) chloride and copper(I) bromide. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Copper(I) Chloride: Known for its use in organic synthesis and as a catalyst in various reactions.
Copper(I) Bromide: Used in similar applications but with different reactivity profiles due to the nature of the bromide ion.
Propiedades
Fórmula molecular |
CuI2Na |
|---|---|
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
Clave InChI |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
SMILES canónico |
[Na+].[Cu+].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


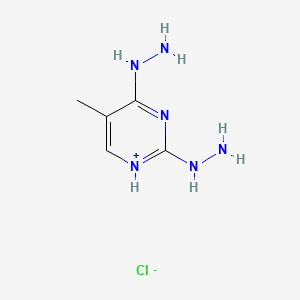
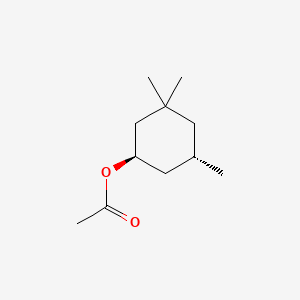

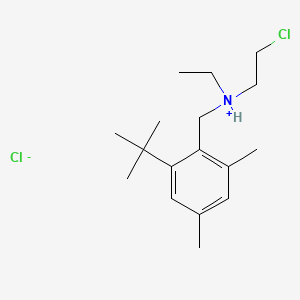
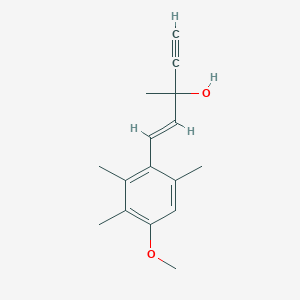
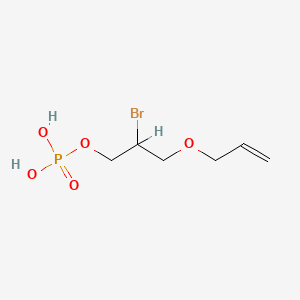
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
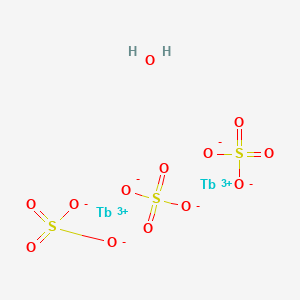
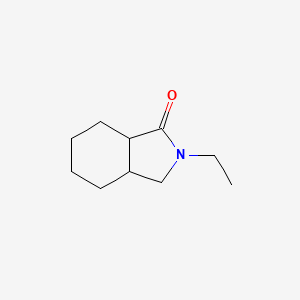
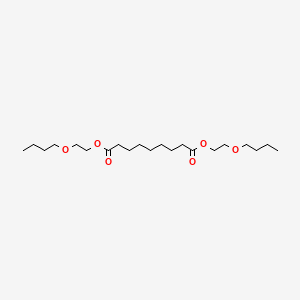
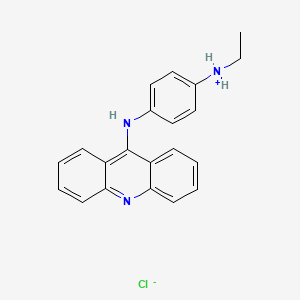
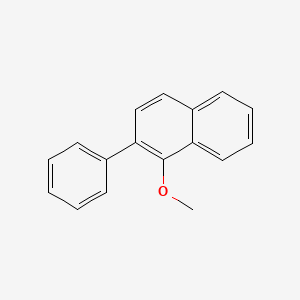
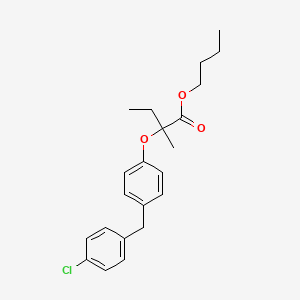
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
